molecular formula C20H22N2O2 B2728510 3,4-dimethyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 922949-50-6

3,4-dimethyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2728510
CAS No.: 922949-50-6
M. Wt: 322.408
InChI Key: WIQGIXUFZMIEHO-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a chemical compound of significant interest in biomedical research, particularly in the field of oncology. Its molecular structure, which incorporates a 2-oxopyrrolidine moiety linked to a dimethyl-substituted benzamide, is characteristic of a class of compounds investigated as potent antimicrotubule agents . Compounds with this structural profile have been shown to selectively target the colchicine-binding site on tubulin, leading to the disruption of microtubule dynamics, arrest of the cell cycle in the G2/M phase, and ultimately, inhibition of cancer cell proliferation . This mechanism makes it a valuable tool for researchers studying mitosis, cell cycle regulation, and the development of novel anticancer therapeutics. Beyond its potential in oncology, the benzamide scaffold is known for its diverse biological activities. Structural analogs of this compound are explored in various research contexts, including as inhibitors for specific enzymes and pathogens . The presence of the 2-oxopyrrolidin-1-yl group is a common feature in many pharmacologically active molecules, enhancing their properties and binding affinity. This product is intended for research applications only, such as in vitro assays and target-based screening, to further elucidate its specific mechanisms and efficacy. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers can leverage this compound to advance the understanding of cytoskeletal targeting agents and their applications in disease models.

Properties

IUPAC Name

3,4-dimethyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-13-6-7-16(11-14(13)2)20(24)21-17-8-9-18(15(3)12-17)22-10-4-5-19(22)23/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQGIXUFZMIEHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the acylation of aniline derivatives with benzoyl chloride to form the benzamide core.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced through alkylation reactions using methyl iodide in the presence of a strong base such as sodium hydride.

    Formation of the Oxopyrrolidinyl Group: The oxopyrrolidinyl group is synthesized via cyclization reactions involving appropriate precursors like γ-butyrolactone and amines.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

3,4-dimethyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key structural and functional differences between the target compound and analogous benzamide derivatives.

Table 1: Structural and Functional Comparison

Compound Name Benzoyl Substituents Aniline Substituents Key Functional Groups Reported Applications/Properties
3,4-Dimethyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide (Target) 3,4-dimethyl 3-methyl, 4-(2-oxopyrrolidin-1-yl) Benzamide, lactam Hypothesized pharmaceutical activity
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl 2-hydroxy-1,1-dimethylethyl N,O-bidentate directing group Metal-catalyzed C–H functionalization
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide 2-fluoro Pyrazolo-pyrimidine, fluorophenyl Fluorine, isopropyl Not explicitly stated (likely kinase inhibition)

Substituent Effects on Reactivity and Function

  • The 2-oxopyrrolidin-1-yl group may stabilize interactions with biological targets (e.g., enzymes) through hydrogen bonding or π-stacking .
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : The N,O-bidentate directing group enables chelation with transition metals, making it suitable for catalytic applications. The hydroxyl group introduces polarity, contrasting with the target compound’s lactam ring.
  • Fluorinated Benzamide (Example 53, ) : Fluorine atoms improve metabolic stability and electronegativity, while the isopropyl group adds steric bulk. These features are absent in the target compound, suggesting divergent pharmacokinetic profiles.

Physical and Spectroscopic Data

  • Melting Points : The fluorinated compound in exhibits a melting point of 175–178°C , whereas data for the target compound are unavailable. Higher melting points in fluorinated analogs may reflect increased crystallinity due to halogen interactions.
  • Spectral Characterization : Both the target and ’s compound were analyzed via NMR, IR, and X-ray crystallography . The lactam ring in the target compound would show distinct carbonyl stretching (~1680–1700 cm⁻¹ in IR) compared to the hydroxyl group in ’s compound (~3200–3600 cm⁻¹).

Research Findings and Implications

  • Catalytic vs. Pharmaceutical Utility : ’s compound is tailored for catalysis, whereas the target and ’s derivatives are structurally aligned with bioactive molecules (e.g., kinase inhibitors) .
  • Role of Lactam vs. Halogen Substituents : The lactam in the target compound may offer superior binding specificity compared to halogens, but with reduced metabolic resistance relative to fluorinated analogs .
  • Data Gaps : Specific biological activity, solubility, and toxicity data for the target compound are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

3,4-Dimethyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core with additional functional groups that contribute to its biological activity. Its structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20H22N2O3
  • Molecular Weight : 350.40 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : The compound may act as an antagonist or agonist at specific receptors, influencing signaling pathways relevant to various physiological processes.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular functions and disease progression.

Anticancer Properties

Several studies have investigated the anticancer potential of benzamide derivatives, including the target compound. In vitro assays have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

StudyCell LineIC50 (µM)Mechanism
MCF-75.2Apoptosis induction through caspase activation
A5498.7Inhibition of cell proliferation via cell cycle arrest

Neuroprotective Effects

Research indicates that certain benzamide derivatives can exert neuroprotective effects by modulating neurotransmitter systems. For instance, compounds similar to this compound have been shown to enhance GABAergic transmission, which is crucial for maintaining neuronal health.

Case Study 1: Antitumor Activity

A recent study evaluated the efficacy of this compound in a mouse model of breast cancer. The compound significantly reduced tumor growth compared to the control group, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Neuroprotection in Animal Models

In another study involving rodent models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress. This highlights its potential role in treating neurodegenerative diseases.

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